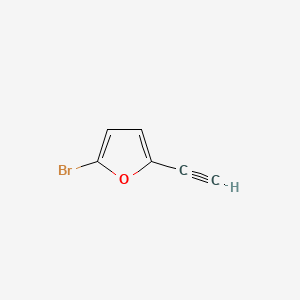
2-Bromo-5-ethynylfuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 2-Bromo-5-ethynylfuran, such as 2-bromo-5-methylfuran, has been achieved via lithiation, a process that involves the introduction of a lithium atom into a molecule . The choice of appropriate reaction parameters can enable selective halogen dance reactions, affording 2-substituted 3-bromo-5-methylfurans upon quenching with various electrophiles .Wissenschaftliche Forschungsanwendungen
Electrical Conductivity of Polymers : Poly(2-ethynylfuran), a related compound, has been studied for its electrical conductivity when doped with electron acceptors like iodine, bromine, and ferric chloride. It showed significant conductivity, indicating potential use in electronic materials (Gal, Jung, & Choi, 1991).
Precursors for Conducting Polymers : Ethynylfurans, including 2-ethynylfuran, have been investigated for their electronic properties. The study found that certain ethynylfurans may be useful as precursors for conducting polymers due to their energetic stability and HOMO-LUMO gap (Singh & Mishra, 2009).
Bio-Derived Self-Clickable Building Block : 2-Azidomethyl-5-ethynylfuran, a compound derived from 2-Bromo-5-ethynylfuran, has been synthesized as a bio-derived, self-clickable monomer. It demonstrates potential in the preparation of bio-based chemicals and oligomeric materials (Karlinskii et al., 2019).
DNA Synthesis Detection : 5-Ethynyl-2'-deoxyuridine, another related compound, is used for detecting S-phase cell cycle progression. It is a nucleoside analog incorporated into DNA during synthesis, offering an alternative to traditional methods like BrdU labeling (Buck et al., 2008).
Antimicrobial and Pharmacological Activities : Studies on benzofuran analogues, including compounds derived from 5-bromosalicylaldehyde, have shown potential for antimicrobial and pharmacological activities, suggesting the possibility of 2-Bromo-5-ethynylfuran derivatives in these fields (Parameshwarappa et al., 2008).
Acid-Catalyzed Conversion for Chemical Synthesis : Research on the acid-catalyzed conversion of furans, like 2,5-dimethylfuran, suggests potential applications of 2-Bromo-5-ethynylfuran in chemical synthesis processes (Nikbin et al., 2013).
Anti-Herpes Activity : Derivatives of 2'-deoxyuridine, such as 5-ethynyl-dUrd, have shown significant activity against herpes simplex virus, suggesting the potential of 2-Bromo-5-ethynylfuran in antiviral drug development (De Clercq et al., 1979).
Zukünftige Richtungen
The future directions for the study of 2-Bromo-5-ethynylfuran could involve further exploration of its synthesis, structural analysis, and potential applications in various fields of research. This could include studying its reactivity with other compounds, investigating its physical and chemical properties in more detail, and exploring its potential uses in fields such as medicinal chemistry or materials science .
Eigenschaften
IUPAC Name |
2-bromo-5-ethynylfuran |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrO/c1-2-5-3-4-6(7)8-5/h1,3-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTYKJTUYVXYIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(O1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60698487 |
Source


|
| Record name | 2-Bromo-5-ethynylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60698487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-ethynylfuran | |
CAS RN |
15577-73-8 |
Source


|
| Record name | 2-Bromo-5-ethynylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60698487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



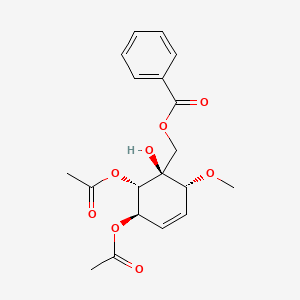

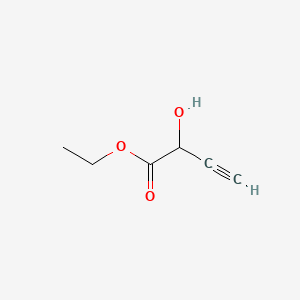

![3,4-dimethyl[1,2]oxazolo[5,4-b]pyridin-6(7H)-one](/img/structure/B579723.png)
![7-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B579724.png)
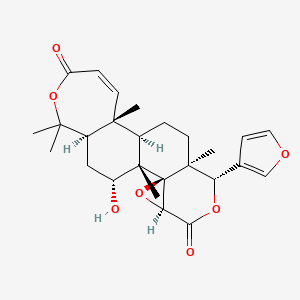
![4H-Indeno[5,6-d]oxazole](/img/structure/B579726.png)
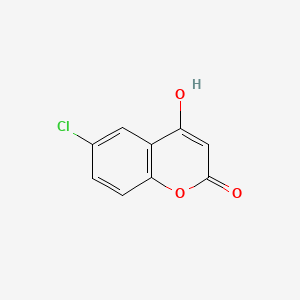

![2H-Imidazo[4,5-h]quinoline](/img/structure/B579729.png)
